

# A Comprehensive Technical Guide to (R)-Funapide

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Compound of Interest		
Compound Name:	(R)-Funapide	
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### Introduction

(R)-Funapide, with the Chemical Abstracts Service (CAS) number 1259933-15-7, is the Renantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide (CAS: 1259933-16-8). Funapide, also known as TV-45070 and XEN402, has been investigated as a novel analgesic for a variety of chronic pain conditions. It primarily targets the Nav1.7 and Nav1.8 sodium channel subtypes, which are crucial in pain signaling pathways. (R)-Funapide is consistently reported as the less active of the two enantiomers, making the (S)-enantiomer (Funapide) the eutomer for sodium channel inhibition.[1] This technical guide provides a detailed overview of the core scientific and technical information available for (R)-Funapide, intended to support research and development activities.

# Molecular Structure and Physicochemical Properties

The molecular structure of **(R)-Funapide** is depicted below. It is a complex spirocyclic oxindole derivative.

IUPAC Name: (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][2]

[3]benzodioxole-7,3'-indole]-2'-one

Molecular Formula: C22H14F3NO5



Molecular Weight: 429.35 g/mol

A summary of the key physicochemical properties of Funapide (the racemate or the more active (S)-enantiomer, as specific data for the (R)-enantiomer is limited) is provided in the table below.

Property	Value	Source
CAS Number	1259933-15-7	Internal
Molecular Formula	C22H14F3NO5	[3]
Molecular Weight	429.35 g/mol	[3]
Solubility	Soluble in DMSO	[4]
logP	3.58	[5]
Water Solubility	0.0341 mg/mL (predicted)	[5]
pKa (Strongest Basic)	-3.1 (predicted)	[5]
Topological Polar Surface Area	61.1 Ų	[5]

# **Mechanism of Action**

Funapide exerts its analgesic effects by blocking voltage-gated sodium channels, with a notable potency for the Nav1.7 and Nav1.8 subtypes. These channels are critical for the initiation and propagation of action potentials in nociceptive neurons. While **(R)-Funapide** is the less active enantiomer, the (S)-enantiomer, Funapide, has demonstrated potent, state-dependent inhibition of several Nav channels. The table below summarizes the inhibitory activity of Funapide against a panel of sodium channel subtypes. Specific quantitative data for **(R)-Funapide** is not readily available in the public domain, though it is understood to be significantly less potent.





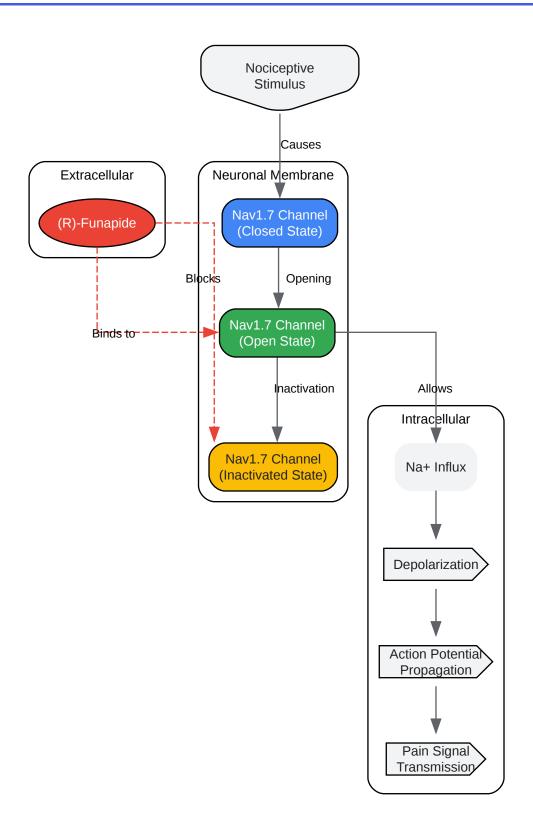


Target	IC50 (nM)
Nav1.2	601
Nav1.5	84
Nav1.6	173
Nav1.7	54

Data presented is for Funapide ((S)-enantiomer).[2]

The mechanism of action involves the physical occlusion of the channel pore, preventing the influx of sodium ions that is necessary for depolarization and signal transmission.





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Figure 1. Simplified signaling pathway of Nav1.7 inhibition by (R)-Funapide.



## **Synthesis**

The synthesis of Funapide and its enantiomers is a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of **(R)-Funapide** is not publicly available, the literature describes the synthesis of a key precursor. The synthesis of the racemic compound, (±)-XEN402, has been reported and involves an iron(III)-catalyzed arylation of a spiro-epoxyoxindole with phenols. The enantiomers can then be separated or synthesized stereoselectively. One reported approach involves an asymmetric aldol reaction catalyzed by a bifunctional thiourea or a tailored squaramide group to achieve the desired stereochemistry.

## **Experimental Protocols**

The primary method for characterizing the activity of compounds like **(R)-Funapide** on voltage-gated sodium channels is patch-clamp electrophysiology. Both manual and automated patch-clamp systems are utilized to measure the ion currents through the channels in the presence and absence of the compound.

# Automated Patch-Clamp Electrophysiology Protocol (General)

This protocol is a generalized workflow for assessing the inhibitory activity of a test compound on a specific Nav channel subtype expressed in a mammalian cell line (e.g., HEK293).

- Cell Culture: Stably transfected cells expressing the human Nav channel of interest are cultured to ~80% confluency.
- Cell Preparation: Cells are harvested, washed, and resuspended in an appropriate extracellular solution for automated patch-clamp recording.
- Compound Preparation: (R)-Funapide is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to the desired test concentrations in the extracellular solution.
- Automated Patch-Clamp:
  - The automated patch-clamp system (e.g., SyncroPatch, QPatch) is primed with intracellular and extracellular solutions.

## Foundational & Exploratory



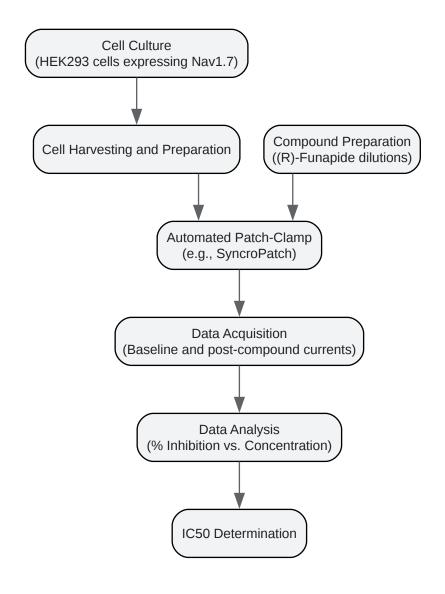


- Cells are captured on the recording chip, and a giga-seal is formed.
- Whole-cell configuration is established.
- A voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a potential where the channels are in a resting state and then applying a depolarizing pulse to open the channels.
- o Baseline currents are recorded.
- The test compound at various concentrations is applied, and the currents are recorded again after a set incubation period.

### • Data Analysis:

- The peak inward sodium current is measured before and after compound application.
- The percentage of inhibition is calculated for each concentration.
- An IC<sub>50</sub> value is determined by fitting the concentration-response data to a logistical equation.





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